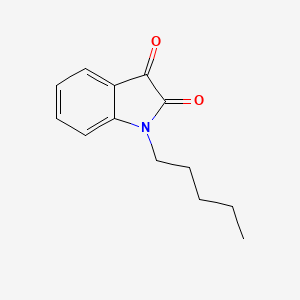

1-Pentyl-1H-indole-2,3-dione

Vue d'ensemble

Description

1-Pentyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in scientific research and industrial applications.

Méthodes De Préparation

The synthesis of 1-Pentyl-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Another approach includes the reaction of maleimides or maleic anhydride with styrenes, leading to the formation of isoindole-1,3-dione derivatives . Industrial production methods often involve the use of high-yield reactions and green chemistry principles to ensure efficiency and sustainability .

Analyse Des Réactions Chimiques

1-Pentyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Cycloadditions: Photoinduced cycloadditions with alkenes can form spiroxetanes, showcasing the compound’s versatility in forming complex structures.

Applications De Recherche Scientifique

Biological Applications

1. Inhibition of Enzymes:

Recent studies have demonstrated that derivatives of indole-2,3-dione, including 1-pentyl-1H-indole-2,3-dione, exhibit inhibitory activity against acetylcholinesterase, an enzyme critical for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

2. Anticancer Activity:

Research indicates that indole derivatives possess anticancer properties. The structure of this compound allows it to interact with various biological targets, making it a candidate for further exploration in cancer therapeutics .

3. Antimicrobial Properties:

Some studies have reported that indole-based compounds can exhibit antimicrobial activity. The presence of the pentyl group may enhance lipophilicity, potentially increasing membrane permeability and bioactivity against bacterial strains .

Material Science Applications

1. Organic Electronics:

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to act as an electron acceptor facilitates its use in the development of organic photovoltaic devices and light-emitting diodes .

2. Photopolymerization:

Due to its reactivity under UV light, this compound can be employed as a photoinitiator in polymerization processes. This application is particularly relevant in the production of coatings and adhesives .

Case Studies

Mécanisme D'action

The mechanism of action of 1-Pentyl-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The compound’s biological activities are often mediated through its ability to modulate enzyme activity and receptor binding .

Comparaison Avec Des Composés Similaires

1-Pentyl-1H-indole-2,3-dione can be compared with other indole derivatives, such as:

1H-indole-2,3-dione (isatin): Known for its broad spectrum of biological activities, including antiviral and anticancer properties.

Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.

Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

The uniqueness of this compound lies in its specific pentyl substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

1-Pentyl-1H-indole-2,3-dione is a notable derivative of indole, a significant heterocyclic compound prevalent in various natural products and pharmaceuticals. This compound has garnered attention for its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and modulation of metabolic pathways. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant research findings.

This compound primarily interacts with several biological targets, notably aldehyde dehydrogenases (ALDHs), specifically ALDH1A1, ALDH2, and ALDH3A1. These interactions can lead to the inhibition of these enzymes, resulting in the accumulation of aldehydes within cells. The compound's ability to modulate these enzymes indicates potential implications in various metabolic processes and therapeutic applications.

Target Enzymes

- ALDH1A1 : Involved in retinoic acid metabolism and cellular detoxification.

- ALDH2 : Plays a crucial role in alcohol metabolism.

- ALDH3A1 : Associated with the detoxification of aldehydes.

The compound exhibits a range of biochemical properties that contribute to its biological activity:

- Antiviral Activity : Exhibits potential against viral infections by modulating cellular pathways.

- Anticancer Properties : Demonstrated cytotoxic effects against multiple cancer cell lines.

- Antimicrobial Effects : Shows activity against various bacterial strains and fungi .

Research Findings

Recent studies have highlighted the significant biological activities associated with this compound:

Cytotoxicity Studies

A study assessed the cytotoxic effects of indole derivatives on several cancer cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited high cytotoxicity against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with low LC50 values (0.5 - 0.9 μM). In contrast, these compounds showed minimal toxicity towards normal cell lines (IC50 > 100 μg/ml) .

| Cell Line | LC50 (μM) | Remarks |

|---|---|---|

| HepG2 | 0.9 | High activity |

| MCF-7 | 0.55 | High activity |

| HeLa | 0.50 | High activity |

| HEK293 | >100 | Low toxicity |

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies among strains, with notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Studies

Several case studies have explored the therapeutic potential of indole derivatives:

Study on Anticancer Effects

In a comparative study involving various indole derivatives, this compound was shown to significantly inhibit the growth of cancer cells while preserving normal cell viability. This selectivity is crucial for developing safer anticancer agents.

Study on Antimicrobial Properties

A comprehensive evaluation of antimicrobial activity revealed that indole derivatives could disrupt biofilm formation in pathogenic bacteria. This property is particularly valuable in treating chronic infections where biofilms are prevalent.

Propriétés

IUPAC Name |

1-pentylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-6-9-14-11-8-5-4-7-10(11)12(15)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVPQGQPUANQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364501 | |

| Record name | 1-Pentyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4290-90-8 | |

| Record name | 1-Pentyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-Pentylindoline-2,3-dione in the context of the research on UR-144?

A1: The research paper identifies 1-Pentylindoline-2,3-dione as a potential degradation product of compounds related to the synthetic cannabinoid UR-144. Specifically, it's suggested to originate from the breakdown of compounds like 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pentan-1-one (compound 2.1), which is itself a product of UR-144 reacting with water. [] This suggests that 1-Pentylindoline-2,3-dione might be found in products containing degraded UR-144 or its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.